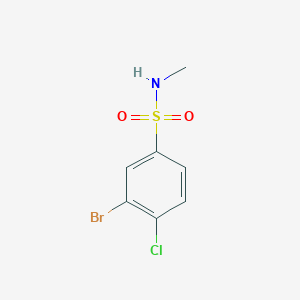

3-Bromo-4-chloro-N-methylbenzene-1-sulfonamide

Description

3-Bromo-4-chloro-N-methylbenzene-1-sulfonamide is a halogenated aromatic sulfonamide derivative characterized by a benzene ring substituted with bromo (Br) and chloro (Cl) groups at the 3- and 4-positions, respectively, and a methyl-substituted sulfonamide moiety at position 1. Its molecular formula is C₇H₆BrClNO₂S, with a molecular weight of 303.55 g/mol.

The compound’s reactivity and physicochemical properties are influenced by the electron-withdrawing effects of Br and Cl, which enhance the acidity of the sulfonamide proton compared to non-halogenated analogues.

Properties

Molecular Formula |

C7H7BrClNO2S |

|---|---|

Molecular Weight |

284.56 g/mol |

IUPAC Name |

3-bromo-4-chloro-N-methylbenzenesulfonamide |

InChI |

InChI=1S/C7H7BrClNO2S/c1-10-13(11,12)5-2-3-7(9)6(8)4-5/h2-4,10H,1H3 |

InChI Key |

ZWJZKCLDXZJKNW-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-N-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes:

Reduction: Conversion of the nitro group to an amine.

Bromination: Introduction of a bromine atom to the benzene ring.

Chlorination: Introduction of a chlorine atom to the benzene ring.

Sulfonation: Introduction of a sulfonamide group to the benzene ring.

These reactions are carried out under specific conditions to ensure the desired substitution pattern on the benzene ring .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonamide group can be replaced by nucleophiles such as hydroxide ions or amines.

Electrophilic Substitution: The bromine and chlorine atoms can be substituted by other electrophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) at elevated temperatures.

Electrophilic Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield phenols, while electrophilic substitution with Br2 can yield dibromo derivatives .

Scientific Research Applications

3-Bromo-4-chloro-N-methylbenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differences:

Physicochemical and Reactivity Differences

- Electron Effects: The target compound’s Br and Cl substituents create a strong electron-withdrawing environment, increasing the sulfonamide’s acidity (pKa ~8-9) compared to the amino-substituted analogue in (pKa ~10-11 due to NH₂’s electron-donating effect) .

- Solubility : The methoxy group in ’s compound improves aqueous solubility (~15 mg/mL) versus the target compound’s lower solubility (~5 mg/mL in DMSO), as inferred from structural trends .

- Lipophilicity : The N-cyclohexyl group in ’s analogue increases logP by ~1.5 units compared to the N-methyl group in the target compound, suggesting better membrane penetration .

Biological Activity

3-Bromo-4-chloro-N-methylbenzene-1-sulfonamide is an organobromine compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₇H₈BrClN₁O₂S and a molecular weight of 250.11 g/mol. The presence of bromine and chlorine atoms in its structure enhances its reactivity, which is significant for its biological applications. The sulfonamide group is particularly noteworthy for its historical use as an antibacterial agent, as it inhibits bacterial growth by interfering with folate synthesis necessary for DNA replication and cell division.

The biological activity of this compound can be attributed to several mechanisms:

- Antibacterial Activity : Sulfonamides, including this compound, inhibit the enzyme dihydropteroate synthase in the bacterial folate synthesis pathway, leading to reduced bacterial proliferation.

- Anticancer Potential : Recent studies have indicated that sulfonamide derivatives may exhibit anticancer properties by inducing apoptosis and causing cell cycle arrest. This is achieved through the inhibition of key enzymes involved in metabolic pathways critical for cancer cell survival .

Case Studies

-

Antibacterial Efficacy :

A study demonstrated that this compound exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results compared to standard antibiotics. -

Anticancer Activity :

In vitro assays using cancer cell lines revealed that this compound could induce apoptosis in a dose-dependent manner. For example, at concentrations ranging from 5 µM to 20 µM, a notable increase in apoptotic cells was observed, suggesting its potential as a therapeutic agent against specific cancer types .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Bromo-N-methylbenzenesulfonamide | Contains bromine and sulfonamide | Antibacterial and anticancer properties |

| 4-Bromo-3-fluoro-N-methylbenzene-1-sulfonamide | Different halogen substitution | Varies in reactivity; similar activity |

| 3-Bromo-4-fluoro-N-methylbenzene-1-sulfonamide | Enhanced reactivity due to fluorine | Potentially higher antibacterial efficacy |

Toxicity and Safety Profile

While exploring the therapeutic potential of this compound, it is crucial to consider its toxicity profile. Preliminary studies indicate that at higher concentrations, the compound may exhibit cytotoxic effects on normal cells, necessitating further research to establish safe dosage levels for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.